1-(2-Chloro-5-methylphenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]thiourea
Overview
Description
N-(2-chloro-5-methylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a thiourea group, which is a functional group consisting of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-methylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea typically involves the reaction of 2-chloro-5-methylphenyl isothiocyanate with 2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-methylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-chloro-5-methylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-methylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-chloro-5-methylphenyl)-N’-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl}thiourea
- **N-(2-chloro-5-methylphenyl)-N’-{2-[4-(4-methylphenyl)-1-piperazinyl]ethyl}thiourea
- **N-(2-chloro-5-methylphenyl)-N’-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}thiourea
Uniqueness
N-(2-chloro-5-methylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-chloro-5-methylphenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4OS/c1-3-28-19-7-5-18(6-8-19)27-14-12-26(13-15-27)11-10-24-22(29)25-21-16-17(2)4-9-20(21)23/h4-9,16H,3,10-15H2,1-2H3,(H2,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZXHQPQSIOOBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN(CC2)CCNC(=S)NC3=C(C=CC(=C3)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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